molecular formula C20H19F2N3O3S B2854164 1-[(3,5-difluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione CAS No. 1251635-22-9

1-[(3,5-difluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

Cat. No.: B2854164
CAS No.: 1251635-22-9
M. Wt: 419.45
InChI Key: WJARBZYZOCRBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiadiazine core, a heterocyclic system with a sulfone group (S=O₂) at the 4-position, contributing to its structural rigidity and electronic properties. The pyrrolidine-1-carbonyl group at the 3-position adds conformational flexibility and hydrogen-bonding capacity, which may influence receptor binding or enzymatic interactions. The 7-methyl group further modulates solubility and steric effects.

Properties

IUPAC Name

[1-[(3,5-difluorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3S/c1-13-4-5-18-17(8-13)25(12-14-9-15(21)11-16(22)10-14)23-19(29(18,27)28)20(26)24-6-2-3-7-24/h4-5,8-11H,2-3,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJARBZYZOCRBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC(=CC(=C3)F)F)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3,5-difluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve the use of reagents such as 3,5-difluorobenzyl chloride, methylamine, and pyrrolidine. Reaction conditions often include controlled temperatures and the use of solvents like dichloromethane or ethanol. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

1-(3,5-Difluorobenzyl)-7-methyl-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, controlled temperatures, and specific catalysts. Major products formed from these reactions vary depending on the type of reaction and the reagents used .

Scientific Research Applications

1-(3,5-Difluorobenzyl)-7-methyl-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3,5-difluorophenyl)methyl]-7-methyl-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The benzothiadiazine scaffold shares similarities with pyrazole and pyridine derivatives synthesized in . For example:

  • Compound 9a,b (): These thieno[2,3-b]pyridine derivatives feature fused heterocyclic systems with aryl and carboxamide substituents. Unlike the benzothiadiazine core, these compounds exhibit extended π-conjugation, which may alter electronic properties and bioactivity.
  • Fluoroimide () : A pyrrole-2,5-dione derivative with a 4-fluorophenyl group. While structurally distinct from benzothiadiazines, the fluorinated aromatic moiety suggests shared strategies for enhancing metabolic stability and target affinity.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Application
Target Benzothiadiazine Benzothiadiazine 3,5-Difluorophenylmethyl, pyrrolidine Undisclosed (likely medicinal)
Compound 9a () Thieno[2,3-b]pyridine 2-Furyl, carboxamide Antimicrobial
Fluoroimide () Pyrrole-2,5-dione 4-Fluorophenyl Pesticide
Crystallographic and Computational Analysis
  • SHELX Refinement () : Structural elucidation of the target compound would likely employ SHELXL for small-molecule refinement, ensuring precise bond-length and angle measurements. This contrasts with macromolecular applications of SHELXPRO, emphasizing the tool’s versatility .
  • Ring Puckering Analysis () : The pyrrolidine ring’s puckering amplitude (q) and phase angle (φ) could be quantified using Cremer-Pople coordinates, differentiating it from flatter heterocycles like pyrazoles in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.